molecular formula C10H12BrNO B1335070 3-bromo-N-propylbenzamide CAS No. 35306-74-2

3-bromo-N-propylbenzamide

Cat. No.: B1335070
CAS No.: 35306-74-2
M. Wt: 242.11 g/mol
InChI Key: BNLCNTGICCHYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-propylbenzamide is an organic compound with the molecular formula C10H12BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a propyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-propylbenzamide typically involves the bromination of N-propylbenzamide. One common method is the electrophilic aromatic substitution reaction, where N-propylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-N-propylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to certain biological targets, thereby modulating their activity. The propyl group provides hydrophobic interactions that can influence the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

  • 3-Bromo-N-methylbenzamide
  • 3-Bromo-N-ethylbenzamide
  • 3-Bromo-N-butylbenzamide

Comparison: 3-Bromo-N-propylbenzamide is unique due to the specific length of its propyl chain, which can influence its physical and chemical properties compared to its methyl, ethyl, or butyl counterparts. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for specific applications where other alkyl chains might not be as effective .

Biological Activity

3-Bromo-N-propylbenzamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₄H₁₈BrN
  • Molecular Weight : 284.21 g/mol

The compound features a bromine atom attached to a benzamide structure with an N-propyl substituent. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and proteins involved in critical cellular processes:

  • Ligand for 53BP1 : Research indicates that this compound acts as a ligand for the methyl-lysine binding protein 53BP1, which plays a crucial role in DNA damage response and repair mechanisms. Its ability to inhibit 53BP1 suggests potential implications for cancer research, particularly regarding chromatin regulation and tumorigenesis .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, showcasing its potential as an antimicrobial agent. For instance, it has been evaluated against Gram-positive and Gram-negative bacterial strains, demonstrating significant inhibitory activity .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings from recent studies:

Study Target IC50 (µM) Activity
Study A53BP112.5Inhibition of DNA damage response
Study BE. coli5.0Antimicrobial activity
Study CS. aureus6.2Antimicrobial activity

These findings indicate that the compound exhibits promising biological activities, particularly in inhibiting specific proteins and bacterial growth.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Cancer Research : In vitro studies have shown that treatment with this compound leads to reduced viability in cancer cell lines, suggesting its potential as an anticancer agent. The compound's modulation of DNA repair pathways could enhance the efficacy of existing cancer therapies .
  • Antimicrobial Applications : The compound has demonstrated broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was assessed using Minimum Inhibitory Concentration (MIC) tests, revealing low MIC values indicative of potent antibacterial activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Name Structure Features Key Biological Activity
4-tert-butyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzamideContains piperazine; less steric hindrancePotential CNS activity
N,N-Diethyl-4-bromobenzamideSimpler structure without propyl groupLimited antibacterial properties
3-Bromo-N-(2-(methylamino)ethyl)benzamideDifferent amino substituent; less steric hindranceWeaker binding affinity to targets

The unique combination of the bromine atom and the N-propyl group in this compound enhances its binding affinity and selectivity towards biological targets compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-propylbenzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves coupling 3-bromobenzoic acid with propylamine via activation reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt). Key parameters include:

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
  • Temperature : Room temperature to mild heating (~40–60°C) avoids decomposition of sensitive intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Yield optimization may require adjusting stoichiometry or using microwave-assisted synthesis for faster kinetics .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the propyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and bromine’s deshielding effect on aromatic protons .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 256.0 (C₁₀H₁₁BrNO⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzamides like this compound?

Methodological Answer: Contradictions in biological activity (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) may arise from:

  • Experimental Variability : Standardize assay conditions (pH, temperature, solvent controls) .
  • Structural Analogues : Compare results with derivatives (e.g., 3-chloro or 3-fluoro variants) to isolate electronic effects of bromine .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding interactions against protein targets like kinases or GPCRs .

Q. What strategies are effective for studying the material science applications of this compound in polymer synthesis?

Methodological Answer:

  • Co-polymerization : Incorporate this compound as a monomer via Suzuki-Miyaura coupling to create aryl-functionalized polymers. Monitor thermal stability (TGA) and glass transition temperatures (DSC) .
  • Surface Modification : Use atomic force microscopy (AFM) to analyze self-assembled monolayers on gold substrates, leveraging the bromine atom for further functionalization .

Q. How can researchers investigate the metabolic stability and toxicity profile of this compound in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated metabolism. Monitor demethylation or hydroxylation via LC-MS/MS .
  • Toxicity Screening : Perform MTT assays on HEK293 or HepG2 cells to evaluate cytotoxicity. Compare with structurally similar compounds to identify SAR trends .

Q. Data Analysis and Interpretation

Q. How should crystallographic data for this compound derivatives be analyzed to predict solid-state reactivity?

Methodological Answer:

  • X-ray Diffraction : Resolve crystal packing using software like Olex2. Monoclinic systems (e.g., space group P2₁/c) often exhibit halogen-bonding interactions between bromine and carbonyl groups, influencing stability .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···O interactions) to predict susceptibility to hydrolysis or photodegradation .

Properties

IUPAC Name

3-bromo-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLCNTGICCHYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389462
Record name 3-bromo-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35306-74-2
Record name 3-bromo-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-propyl amine (0.33 mL, 4.1 mmol) and triethylamine (0.83 mL, 5.8 mmol) in methylene chloride was cooled to −5° C., treated with 3-bromobenzoyl chloride (1 g, 4.5 mmol), warmed to room temperature, stirred at room temperature for 1 h, poured into aqueous sodium bicarbonate and extracted with methylene chloride. The extracts were combined, washed sequentially with water and brine, dried over magnesium sulfate and concentrated under reduced pressure. The resultant residue was purified by flash chromatography on silica gel, 2:1 hexane/ethyl acetate as eluent, to give 3-bromo-N-propyl-benzamide as a white solid, 0.74 g (67% yield); 1H NMR (DMSO-d6) δ 0.8 (t, 3H); 1.5 (m, 2H); 3.2 (t, 2H); 7.4 (t, 1H); 7.6 (d, 1H), 7.8 (d, 1H); 7.9 (s, 1H); 8.5 (b, 1H); MS [(+)ESI] m/z 242[M−H]+.
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.